1-(2-(4-Methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carbonyl)piperidine-4-carboxamide
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Overview
Description
1-(2-(4-Methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carbonyl)piperidine-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a methoxybenzamido group, a tetrahydrobenzo[d]thiazole ring, and a piperidine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-Methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carbonyl)piperidine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Tetrahydrobenzo[d]thiazole Ring: This step involves the cyclization of a suitable precursor, such as 2-aminothiophenol, with a carbonyl compound under acidic conditions to form the tetrahydrobenzo[d]thiazole ring.
Introduction of the Methoxybenzamido Group: The methoxybenzamido group is introduced through an amide coupling reaction between 4-methoxybenzoic acid and the amine group on the tetrahydrobenzo[d]thiazole ring. This reaction is typically carried out using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Formation of the Piperidine Carboxamide Moiety: The final step involves the coupling of the piperidine-4-carboxylic acid with the intermediate product from the previous step. This reaction is also facilitated by coupling reagents under mild conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
1-(2-(4-Methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carbonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the methoxy group to form a corresponding aldehyde or carboxylic acid.
Reduction: Reduction of the carbonyl groups can yield alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of alcohol derivatives of the carbonyl groups.
Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
1-(2-(4-Methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carbonyl)piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features, which may interact with specific biological targets.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.
Materials Science: The compound’s structural properties make it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(2-(4-Methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carbonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzamido group may facilitate binding to active sites, while the tetrahydrobenzo[d]thiazole ring provides structural stability. The piperidine carboxamide moiety may enhance solubility and bioavailability, allowing the compound to effectively modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
1-(2-(4-Hydroxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carbonyl)piperidine-4-carboxamide: Similar structure but with a hydroxy group instead of a methoxy group.
1-(2-(4-Chlorobenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carbonyl)piperidine-4-carboxamide: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
1-(2-(4-Methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carbonyl)piperidine-4-carboxamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This structural feature may enhance its interaction with specific biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-[2-[(4-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carbonyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O4S/c1-30-15-7-5-14(6-8-15)20(28)25-22-24-18-16(3-2-4-17(18)31-22)21(29)26-11-9-13(10-12-26)19(23)27/h5-8,13,16H,2-4,9-12H2,1H3,(H2,23,27)(H,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCMMIANUSTQDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCCC3C(=O)N4CCC(CC4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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